ETHYL 2-[2-(2,2-DIPHENYLACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE
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Overview
Description
Ethyl 2-(2-(2,2-diphenylacetamido)thiazol-4-yl)acetate is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Glucosidase Inhibition Studies
A study by Babar et al. (2017) focused on the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, which showed significant inhibition towards α-glucosidase and β-glucosidase enzymes. This suggests potential applications in regulating glucose levels and managing diabetes-related conditions (Babar et al., 2017).
Anti-inflammatory and Analgesic Activities
Attimarad et al. (2017) reported that certain ethyl 2-[aryl(thiazol-2-yl)amino]acetates exhibited promising anti-inflammatory and analgesic activities. This was demonstrated in vivo, showing potential for the development of new pain relief and anti-inflammatory medications (Attimarad et al., 2017).
Synthesis and Structural Analysis
Nassiri and Milani (2020) explored the synthesis of related compounds, providing valuable insights into the structural aspects and potential applications of similar thiazole derivatives (Nassiri & Milani, 2020).
Anti-Diabetic Potential
Abbasi et al. (2020) synthesized and evaluated S-substituted acetamides derivatives, including ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, for their anti-diabetic potential. The study highlighted the significant inhibitory potential against α-glucosidase enzyme, indicating their usefulness as anti-diabetic agents (Abbasi et al., 2020).
Anti-Parkinson's Activity
Gomathy et al. (2012) investigated novel derivatives related to thiazole compounds for their anti-Parkinson's activity. This study offers insights into the potential use of similar compounds in treating Parkinson's disease (Gomathy et al., 2012).
DNA Binding Interactions
Iqbal et al. (2019) examined the DNA binding interactions of ethyl 2-(2-acetamidothiazol-4-yl)acetate, showing that it binds well with DNA. This suggests possible applications in the development of antitumor agents (Iqbal et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets .
Mode of Action
It is known that thiazole derivatives can display diverse coordination modes due to the presence of n, o coordination atoms .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Action Environment
It is known that the physico-chemical properties of thiazole derivatives resemble those of pyridine and pyrimidine, including boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Properties
IUPAC Name |
ethyl 2-[2-[(2,2-diphenylacetyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-2-26-18(24)13-17-14-27-21(22-17)23-20(25)19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,2,13H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASAQQFBLTWENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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